molecular formula C4H9N3O2 B11735524 N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide

N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide

Cat. No.: B11735524
M. Wt: 131.13 g/mol
InChI Key: SMJUVNGMYHLQES-UHFFFAOYSA-N
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Description

N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide is a useful research compound. Its molecular formula is C4H9N3O2 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

N-[(2Z)-2-amino-2-hydroxyiminoethyl]acetamide

InChI

InChI=1S/C4H9N3O2/c1-3(8)6-2-4(5)7-9/h9H,2H2,1H3,(H2,5,7)(H,6,8)

InChI Key

SMJUVNGMYHLQES-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC/C(=N/O)/N

Canonical SMILES

CC(=O)NCC(=NO)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight and chemical formula of N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific principles and rationale that govern the analytical validation of this molecule. Our focus is on establishing a self-validating system of protocols to ensure the highest degree of scientific integrity.

Introduction to this compound

This compound is a complex organic molecule featuring several key functional groups that dictate its chemical behavior and analytical profile. The structure, as deduced from its IUPAC name, is CH₃-C(=O)-NH-CH₂-C(=NOH)-NH₂. This compound integrates an acetamide group with a 2-amino-2-(hydroxyimino)ethyl moiety. The "(2Z)" designation specifies the stereochemistry of the oxime, indicating that the amino and hydroxyl groups are on the same side of the C=N double bond. Understanding the precise molecular weight and formula is a critical first step in any research or drug development pipeline, as it forms the basis for all subsequent quantitative studies.

Theoretical Molecular Weight and Formula

The first step in the analytical workflow is the theoretical determination of the molecular formula and weight from the compound's structure. This provides a baseline against which all experimental data will be compared.

Determination of the Molecular Formula

Based on the elucidated structure, the molecular formula is determined by summing the constituent atoms:

  • Carbon (C): 4

  • Hydrogen (H): 9

  • Nitrogen (N): 3

  • Oxygen (O): 2

Thus, the molecular formula for this compound is C₄H₉N₃O₂ .

Calculation of the Molecular Weight

The molecular weight is calculated using the atomic weights of the constituent elements from the IUPAC atomic weights tables.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)412.01148.044
Hydrogen (H)91.0089.072
Nitrogen (N)314.00742.021
Oxygen (O)215.99931.998
Total 131.135

The calculated molecular weight of C₄H₉N₃O₂ is approximately 131.14 g/mol [1][2][3].

Experimental Verification of Molecular Formula and Weight

Theoretical calculations must be corroborated by empirical data. The following sections detail the experimental workflows for the definitive determination of the molecular formula and weight.

Elemental Analysis: The Foundation of Formula Determination

Elemental analysis provides the percentage composition of the elements (C, H, N, O) in the compound. This is a cornerstone technique for verifying the empirical formula.[4][5][6][7][8]

Experimental Protocol: Combustion Analysis

  • A precisely weighed sample of the compound is combusted in a high-oxygen environment.

  • The combustion products (CO₂, H₂O, and N₂) are passed through a series of detectors.

  • The amount of each gas is quantified, from which the percentage of C, H, and N in the original sample is calculated.

  • The percentage of oxygen is typically determined by difference.

Data Interpretation

The experimentally determined percentages should align with the theoretical percentages calculated from the molecular formula C₄H₉N₃O₂. The accepted deviation is typically within ±0.4%.

ElementTheoretical Percentage
Carbon (C)36.64%
Hydrogen (H)6.92%
Nitrogen (N)32.04%
Oxygen (O)24.40%
Mass Spectrometry: Unveiling the Molecular Ion

Mass spectrometry is a powerful technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Experimental Workflow: Mass Spectrometry Analysis

cluster_MS Mass Spectrometry Workflow Sample Sample Introduction Ionization Ionization Source (e.g., ESI, EI) Sample->Ionization Vaporization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation (m/z) Data Data System Detector->Data Signal Transduction cluster_Analysis Integrated Analytical Workflow Compound This compound EA Elemental Analysis Compound->EA MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR Formula Confirmed Molecular Formula: C4H9N3O2 EA->Formula MW Confirmed Molecular Weight: ~131.14 g/mol MS->MW Structure Confirmed Structure NMR->Structure IR->Structure Formula->Structure MW->Structure

An integrated workflow for compound analysis.

Conclusion

The molecular formula of this compound is C₄H₉N₃O₂, with a calculated molecular weight of approximately 131.14 g/mol . A rigorous analytical workflow, combining elemental analysis, mass spectrometry, and spectroscopic methods, is essential to unequivocally confirm this data. This integrated approach ensures the identity, purity, and structural integrity of the compound, which is paramount for its application in research and development.

References

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]

  • Mass Spectrometry of Some Substituted 2-Benzylidenecyclohexanone Oximes. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • IARC. (n.d.). Creatine (Compound) - Exposome-Explorer. Retrieved from [Link]

  • Wikipedia. (n.d.). C4H9N3O2. Retrieved from [Link]

  • Mass Spectrometry in Structural and Stereochemical Problems. CCXVII.' Electron Impact Promoted Fragmentation of 0-Methyl Oximes of. (n.d.). Retrieved from [Link]

  • PubMed. (2019, April 1). Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
  • NEET coaching. (2024, November 18). Acetamide: Structure, Properties and Uses. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Creatine Anhydrous (C4H9N3O2), 100 grams. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Creatine - NIST WebBook. Retrieved from [Link]

  • Repository of the Academy's Library. (2013, May 31). Conformational behaviour of acetamide derivatives studied by NMR spectroscopic and computational methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Creatine | C4H9N3O2 | CID 586 - PubChem. Retrieved from [Link]

  • NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. (n.d.). Retrieved from [Link]

  • Ataman Kimya. (n.d.). ACETAMIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetamide. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Infrared Spectra and Normal Vibrations of Acetamide. Retrieved from [Link]

  • PMC. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Acetamide used for?. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide - NIST WebBook. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Infrared Absorption Studies. VI. Association in the Acid Amides and Oximes1. Retrieved from [Link]

  • Rsc.org. (n.d.). Supporting information. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). a) ¹H NMR spectra for the standard acetamide solution and the collected... | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (2025, August 6). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Retrieved from [Link]

Sources

Methodological & Application

Reagents and conditions for preparing N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

Target Molecule: N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide Synonyms: N-Acetylglycine amidoxime; Acetamidoacetamide oxime CAS Registry Number: (Analogous to 19764-32-0 precursors) Molecular Formula:


Molecular Weight:  131.13  g/mol 

This Application Note details the robust preparation of This compound , a critical intermediate often employed in the synthesis of 1,2,4-oxadiazole heterocycles and peptidomimetics. The protocol focuses on the conversion of N-(cyanomethyl)acetamide (acetamidoacetonitrile) via nucleophilic addition of hydroxylamine.

Key Technical Challenges Addressed:

  • Z-Selectivity: The protocol conditions favor the thermodynamic (Z)-isomer, stabilized by intramolecular hydrogen bonding.

  • Safety Profile: Mitigation of thermal runaway risks associated with free hydroxylamine.

  • Scalability: Use of ethanol/water solvent systems to avoid chromatographic purification in favor of direct crystallization.

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis relies on the "Pinner-like" addition of hydroxylamine to the nitrile functionality. The reaction is driven by the nucleophilicity of the nitrogen atom in hydroxylamine attacking the electrophilic nitrile carbon.

Mechanism Description:

  • Activation: Hydroxylamine hydrochloride is neutralized in situ to generate the free base (

    
    ).
    
  • Nucleophilic Attack: The amine nitrogen of

    
     attacks the nitrile carbon of N-(cyanomethyl)acetamide.
    
  • Tautomerization: The intermediate imine tautomerizes to the stable amidoxime.

  • Isomerization: The (Z)-configuration is favored due to a 5-membered intramolecular hydrogen bond between the oxime hydroxyl proton and the amino nitrogen.

Mechanism Precursor N-(cyanomethyl)acetamide (Nitrile) Intermediate Hydroxyamidine Intermediate Precursor->Intermediate + NH2OH Nucleophilic Attack Reagent Hydroxylamine (Free Base) Reagent->Intermediate Product N-[(2Z)-2-amino-2- (hydroxyimino)ethyl]acetamide (Z-Isomer) Intermediate->Product Tautomerization & H-Bond Stabilization

Caption: Mechanistic pathway from nitrile precursor to Z-amidoxime via nucleophilic addition.

Part 3: Reagents & Conditions

Table 1: Reaction Components and Specifications

ComponentRoleEquiv.SpecificationNotes
N-(Cyanomethyl)acetamide Substrate1.0>98% PurityStarting material (Acetamidoacetonitrile).
Hydroxylamine HCl Reagent1.2 - 1.599% ACS GradeSource of

. Excess ensures completion.
Sodium Carbonate (

)
Base0.6 - 0.75AnhydrousNeutralizes HCl. Use 0.5 eq per eq of

.
Ethanol (EtOH) SolventN/AAbsolute or 95%Primary solvent; supports reflux temps (~78°C).
Water Co-solventN/ADeionizedMinimal amount to dissolve salts if needed.

Part 4: Detailed Experimental Protocol

Safety Warning: Hydroxylamine free base is thermally unstable. Never heat the reaction mixture above 90°C. Ensure the reaction vessel is vented to prevent pressure buildup.

Step 1: Preparation of Free Hydroxylamine
  • In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend Hydroxylamine Hydrochloride (10.4 g, 150 mmol, 1.5 equiv) in Absolute Ethanol (100 mL).

  • Add Sodium Carbonate (7.95 g, 75 mmol, 0.75 equiv) slowly to the stirring suspension.

    • Note: Evolution of

      
       gas will occur.[1] Ensure adequate venting.[1]
      
  • Stir the mixture at room temperature (25°C) for 30 minutes. The solution will become cloudy as NaCl precipitates and free

    
     is generated.
    
Step 2: Nitrile Addition
  • Add N-(Cyanomethyl)acetamide (9.81 g, 100 mmol, 1.0 equiv) directly to the hydroxylamine mixture.

    • Tip: If the nitrile is solid, dissolve it in a minimum amount of warm ethanol (20 mL) before addition.

  • Fit the RBF with a reflux condenser and a nitrogen inlet.

Step 3: Reaction (Amidoxime Formation)
  • Heat the reaction mixture to Reflux (approx. 78-80°C) using an oil bath.

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Check progress via TLC (Eluent: 10% Methanol in Dichloromethane). The nitrile spot (

      
      ) should disappear, and a more polar amidoxime spot (
      
      
      
      ) should appear. Staining with
      
      
      solution will turn the amidoxime deep red/violet.
Step 4: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a sintered glass funnel or Celite pad to remove the inorganic salts (NaCl, unreacted

    
    ). Wash the filter cake with cold ethanol (2 x 20 mL).
    
  • Concentration: Concentrate the combined filtrate under reduced pressure (Rotavap) at 40°C to remove the ethanol. A viscous, off-white oil or semi-solid will remain.

  • Crystallization:

    • Redissolve the residue in a minimum amount of boiling Isopropanol (IPA) or Ethanol .

    • Allow to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.

    • Collect the white crystalline solid by vacuum filtration.

    • Drying: Dry the product in a vacuum oven at 40°C for 12 hours.

Expected Yield: 75 - 85% Physical Appearance: White to off-white crystalline solid. Melting Point: Typically 135 - 140°C (decomposition).

Part 5: Workflow Visualization

Workflow Setup Step 1: Reagent Prep Mix NH2OH.HCl + Na2CO3 in Ethanol Addition Step 2: Substrate Addition Add N-(Cyanomethyl)acetamide Setup->Addition Reaction Step 3: Reaction Reflux @ 80°C for 4-6h Monitor via TLC Addition->Reaction Workup Step 4: Filtration Remove NaCl salts Reaction->Workup Isolation Step 5: Crystallization From Isopropanol/Ethanol Workup->Isolation

Caption: Operational workflow for the synthesis of N-acetylglycine amidoxime.

Part 6: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl.Ensure

is fresh and finely powdered. Increase stir time in Step 1.
Oily Product Residual solvent or impurities.[1]Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Coloration (Yellow/Brown) Thermal decomposition of Hydroxylamine.Do not exceed 80°C. Ensure nitrogen atmosphere to prevent oxidation.
Starting Material Remains Reaction time too short.Extend reflux time to 8-10 hours. Add an additional 0.2 eq of

.

References

  • BenchChem. (2025). Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide: Application Notes and Protocols. Retrieved from 2

  • Organic Syntheses. (1941).[3] Acetylglycine.[3][4][5][6] Org. Syn. Coll. Vol. 1, 298. Retrieved from 7[3]

  • PubChem. (2025). N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide Compound Summary. Retrieved from 8

  • Organic Chemistry Portal. (2025). Synthesis of Hydroxamates (Weinreb Amides). Retrieved from 9

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound, with a particular focus on the effects of pH.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is primarily dictated by its two key functional groups: an oxime (-C=N-OH) and a secondary acetamide (-NH-C(=O)-CH₃). Both of these groups are susceptible to hydrolysis, and the rate of this degradation is highly dependent on the pH of the solution.

Q2: What is the expected stability of the oxime group at different pH values?

A2: The oxime linkage is generally quite stable, especially when compared to other similar bonds like hydrazones.[1] However, its stability is pH-dependent. Oxime bonds are susceptible to acid-catalyzed hydrolysis, although the rate is significantly lower than that for hydrazones.[1][2] The formation of oximes is often optimal under mildly acidic conditions, typically around pH 4.5.[3] For some oxime-containing compounds, maximum stability for long-term storage has been observed in acidic solutions between pH 2 and 3.[4]

Q3: How does pH affect the stability of the acetamide group?

A3: Amide bonds, such as the acetamide group in this molecule, are known to be relatively stable in water.[5] However, they can undergo hydrolysis under both acidic and basic conditions, a reaction that is often accelerated by heat.[5][6][7]

  • Acidic conditions: Acid-catalyzed hydrolysis of the amide bond will yield a carboxylic acid (acetic acid) and an amine (the corresponding amino-oxime precursor).[6][7]

  • Basic conditions: Under basic conditions, the amide group can be hydrolyzed to form a carboxylate salt (acetate) and ammonia.[5][6][7]

At neutral pH and ambient temperature, the hydrolysis of the acetamide group is generally a slow process.[8]

Q4: What are the likely degradation products of this compound in aqueous solutions?

A4: Based on the presence of the oxime and acetamide functional groups, the primary degradation pathways are expected to be hydrolysis.

  • Hydrolysis of the acetamide bond: This would result in the formation of acetic acid and (2Z)-2-amino-2-(hydroxyimino)ethan-1-amine.

  • Hydrolysis of the oxime bond: This would lead to the formation of a carbonyl compound and hydroxylamine.

It is also possible for both functional groups to degrade over time, leading to a mixture of smaller molecules.

Troubleshooting Guide

Issue: I am observing a loss of my compound in solution over time. What could be the cause?

If you are experiencing unexpected degradation of this compound, consider the following potential causes and troubleshooting steps:

Possible Cause Troubleshooting Step Recommendation
Inappropriate pH of the solution Review the pH of your buffers and solutions. The stability of both the oxime and acetamide groups is pH-dependent.[1][4][6][8]For short-term experiments at room temperature, aim for a neutral pH if possible. For long-term storage, a slightly acidic pH (e.g., pH 2.5-4.5) and low temperatures may improve stability.[4] Avoid strongly acidic or basic conditions, especially at elevated temperatures, to minimize hydrolysis of the acetamide group.[5][6][7]
Elevated Temperature Check the temperature at which your experiments and storage are being conducted. Higher temperatures can accelerate the rate of degradation reactions.[9]Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen) to slow down potential degradation. Avoid repeated freeze-thaw cycles.
Presence of Catalysts Be aware of potential catalysts in your solution. Certain metal ions or other components in your experimental setup could catalyze degradation.Use high-purity solvents and reagents. If metal catalysis is suspected, consider the use of a chelating agent like EDTA.
Photodegradation Assess if your solutions are being exposed to light, particularly UV radiation, for extended periods.[9]Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.[9]
pH Stability Summary Table
pH Range Oxime Group Stability Acetamide Group Stability Overall Recommendation
Acidic (pH < 4) Generally stable, but susceptible to slow acid-catalyzed hydrolysis.[1][2] Some oximes are most stable at pH 2-3.[4]Susceptible to hydrolysis, especially with heat.[6][7]Suitable for short-term experiments if required, but monitor for amide hydrolysis. May be optimal for long-term storage at low temperatures.[4]
Neutral (pH 6-8) High stability.[1]Generally stable, hydrolysis is slow.[8]Recommended for most routine experiments to balance the stability of both functional groups.
Basic (pH > 8) Generally stable.Susceptible to hydrolysis, which is accelerated by heat.[5][6][7]Avoid prolonged exposure to basic conditions, especially at elevated temperatures, to prevent amide degradation.

Experimental Protocols

Protocol: Assessing the pH Stability of this compound

This protocol provides a framework for determining the stability of your compound under different pH conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To evaluate the hydrolytic stability of this compound at various pH values over time.

Materials:

  • This compound

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Buffers of desired pH (e.g., pH 4, 7, and 9)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • RP-HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Prepare test solutions by diluting the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.

  • Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Analyze samples at time points: At regular intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each test solution.

  • Perform RP-HPLC analysis to quantify the remaining amount of the parent compound.

  • Analyze the data: Plot the percentage of the remaining compound against time for each pH condition to determine the degradation rate.

Diagrams
Logical Flow for Troubleshooting Stability Issues

start Compound Degradation Observed ph Check Solution pH start->ph temp Review Storage & Experimental Temperature ph->temp pH is Optimal adjust_ph Adjust pH to Neutral/Slightly Acidic ph->adjust_ph pH is Acidic/Basic light Assess Light Exposure temp->light Temp is Optimal lower_temp Store at Lower Temperature (e.g., 2-8°C) temp->lower_temp Temp is Elevated protect_light Protect from Light (Amber Vials) light->protect_light Exposed to Light end Stability Improved light->end Light Exposure is Minimal adjust_ph->end lower_temp->end protect_light->end

Caption: Troubleshooting workflow for compound degradation.

Potential Degradation Pathways

parent This compound amide_hydrolysis Amide Hydrolysis (Acidic or Basic Conditions) parent->amide_hydrolysis oxime_hydrolysis Oxime Hydrolysis (Acidic Conditions) parent->oxime_hydrolysis product1 (2Z)-2-amino-2-(hydroxyimino)ethan-1-amine + Acetic Acid amide_hydrolysis->product1 product2 Carbonyl Compound + Hydroxylamine oxime_hydrolysis->product2

Sources

Overcoming purification challenges in amidoxime derivative isolation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of amidoxime derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique and valuable compounds. Amidoxime-containing molecules are of significant interest due to their potent biological activities and their remarkable ability to chelate metal ions.[1][2] However, these same properties—polarity, chelating ability, and pH sensitivity—often create significant hurdles during purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. We will explore the "why" behind common problems and provide validated, step-by-step protocols to streamline your workflow.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial questions encountered during amidoxime purification.

Q1: Why is my amidoxime derivative streaking badly on a standard silica TLC plate?

Streaking is typically a sign of strong, undesirable interactions between your polar amidoxime and the acidic silanol groups on the surface of the silica gel.[3] The amidoxime functional group is basic and can be protonated, leading to peak tailing and streaking. Another contributing factor can be the chelation of trace metal ions present in the silica or solvents, which can also cause smearing.

Q2: My amidoxime seems to be decomposing on the silica gel column. How can I prevent this?

The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive amidoxime derivatives back to their corresponding nitriles or cause other rearrangements.[4] To mitigate this, you can either deactivate the silica gel by pre-flushing the column with a solvent mixture containing a small amount of a base like triethylamine (1-2%), or switch to a more inert stationary phase such as neutral alumina or a bonded phase like diol.[3][4]

Q3: What is the best general approach for crystallizing a stubborn amidoxime derivative?

Many amidoxime derivatives are challenging to crystallize, often oiling out or forming amorphous solids. A good starting point is to use a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a polar solvent in which it is highly soluble (e.g., ethanol, methanol, or ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexane, heptane, or perfluorohexane) until persistent turbidity is observed.[5] Gentle heating to redissolve, followed by slow cooling, can promote crystal growth. If this fails, adjusting the pH of an aqueous solution to the isoelectric point of the molecule can sometimes induce crystallization.

Q4: How can I efficiently remove metal impurities that have co-purified with my amidoxime product?

The strong chelating nature of the amidoxime group means it can sequester metal ions from glassware, solvents, or reaction mixtures.[1][6] One effective method is to use a chelating resin. Alternatively, a pH-driven aqueous wash can be effective. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to protonate the amidoxime and release the metal ion into the aqueous phase. Be mindful of your compound's stability under acidic conditions.

In-Depth Troubleshooting Guides

This section addresses more complex purification scenarios with detailed explanations and recommended protocols.

Scenario 1: Poor Resolution and Peak Tailing in Normal-Phase Column Chromatography

You are attempting to purify a moderately polar amidoxime derivative using a standard silica gel column with a hexane/ethyl acetate solvent system. Despite optimizing the solvent ratio, you observe severe peak tailing and co-elution with a closely related impurity.

Root Cause Analysis:

The primary issue stems from the interaction between the basic amidoxime moiety and the acidic silica surface. The amidoxime can exist in both neutral and protonated states on the column, leading to multiple interaction modes and a broad, tailing peak. This effect makes it difficult to resolve compounds with similar polarity.

Solution: Mobile Phase Modification and Column Deactivation

The goal is to create a more homogeneous interaction environment on the column. This can be achieved by suppressing the ionization of the silica's silanol groups and ensuring the amidoxime remains in a single, neutral state.

Workflow: Troubleshooting Poor Chromatographic Resolution

Caption: Decision workflow for improving amidoxime purification by column chromatography.

Recommended Protocol: Column Chromatography with a Modified Mobile Phase

This protocol assumes the use of a mobile phase modifier to improve separation.

  • TLC Optimization: On a TLC plate, spot your crude mixture on three separate lanes.

    • Lane 1 (Control): Develop with your best-performing solvent system (e.g., 70:30 Ethyl Acetate:Hexane).

    • Lane 2 (Acidic): Develop with the same solvent system but add 1% acetic acid.

    • Lane 3 (Basic): Develop with the same solvent system but add 1% triethylamine (TEA).

  • Analysis: Compare the Rf values and spot shapes. The lane that shows the most compact spots and best separation indicates the ideal modifier.[3][7] For amidoximes, a basic modifier often works well by masking the acidic silanol sites.[3]

  • Column Preparation (Using a Basic Modifier):

    • Dry-pack a silica gel column of appropriate size.[8]

    • Prepare a "deactivation solution" of your chosen mobile phase containing 1-2% triethylamine.[3]

    • Flush the column with 2-3 column volumes of this deactivation solution to neutralize the acidic sites on the silica.

    • Finally, equilibrate the column with 3-5 column volumes of the mobile phase without the modifier.

  • Sample Loading and Elution:

    • Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane.

    • Load the sample carefully onto the top of the column.

    • Begin elution with your optimized mobile phase, collecting fractions and monitoring by TLC.

Modifier Mechanism of Action Best For... Considerations
Triethylamine (TEA) Masks acidic silanol sites on silica, preventing strong ionic interactions.Basic or acid-sensitive amidoximes.Volatile, but can be difficult to remove completely from the final product.
Acetic Acid Suppresses ionization of silanol groups; protonates the amidoxime to ensure a single ionic state.Acid-stable amidoximes.Can make the mobile phase more polar. Ensure compound is stable.
Ammonia in MeOH A strong base that effectively masks silanol sites and can increase eluting power for very polar compounds.Highly polar amidoximes that do not move in standard solvents.[4]Prepare a stock solution (e.g., 2-10% NH4OH in MeOH) and use it as a polar additive in a solvent like DCM.
Scenario 2: Product is Highly Water-Soluble and Difficult to Extract

After quenching your reaction, your amidoxime derivative remains stubbornly in the aqueous layer, and attempts to extract it with common organic solvents like ethyl acetate or dichloromethane result in very low recovery.

Root Cause Analysis:

Many amidoxime derivatives, especially those with additional polar functional groups, possess high water solubility. Their amphoteric nature (having both acidic -OH and basic -NH2 character) means their solubility is highly dependent on pH. At neutral pH, the molecule may be zwitterionic or highly polar, preferring the aqueous phase.

Solution: pH-Swing Extraction

This technique manipulates the pH of the aqueous layer to suppress the ionization of the amidoxime, making it more lipophilic ("oily") and thus more easily extractable into an organic solvent.

Workflow: pH-Swing Extraction Protocol

ph_swing start Start: Product in Aqueous Layer basify Adjust aqueous pH to 9-10 (e.g., with NaHCO3 or dilute NaOH) start->basify extract1 Extract with Organic Solvent (e.g., Ethyl Acetate) basify->extract1 combine_org Combine Organic Layers extract1->combine_org Repeat 2-3x dry Dry with Na2SO4, Filter combine_org->dry concentrate Concentrate Under Vacuum dry->concentrate product Isolated Crude Product concentrate->product

Caption: A streamlined workflow for isolating polar amidoximes using pH-swing extraction.

Recommended Protocol: pH-Swing Based Liquid-Liquid Extraction

  • Initial State: Your product is in an aqueous solution (e.g., post-reaction quench).

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a base, such as a saturated sodium bicarbonate solution or 1M NaOH, while monitoring the pH with a pH meter or strips. Adjust the pH to approximately 9-10. This deprotonates the hydroxylamine portion, neutralizing the molecule and reducing its water solubility.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel. Extract the solution three times with a generous volume of an appropriate organic solvent (e.g., ethyl acetate, n-butanol).

  • Washing and Drying: Combine the organic extracts. Wash them once with brine to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield your crude product.

  • Validation: Confirm the presence of your product in the organic extract via TLC or LC-MS before proceeding with further purification like chromatography or crystallization.

Key Purification Protocols

Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

For extremely polar amidoximes that are not retained even in 100% ethyl acetate or elute at the solvent front in reversed-phase chromatography, HILIC is an excellent alternative.[7][9] HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[9]

Materials:

  • Silica gel column

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Deionized Water (often with an additive like 0.1% formic acid or 10mM ammonium formate to improve peak shape)[3]

Procedure:

  • Column Equilibration: Equilibrate the silica column with a high concentration of Mobile Phase A (e.g., 95:5 Acetonitrile:Water) for at least 10 column volumes.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent mixture as close to it as possible. DMSO can be used if necessary, but in minimal volume.

  • Elution: Load the sample and begin the elution. A typical gradient involves increasing the percentage of Mobile Phase B. For example:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 70% A, 30% B

    • 25-30 min: Hold at 70% A, 30% B

  • Monitoring: Monitor the elution using a UV detector and collect fractions. Analyze fractions by TLC or LC-MS.

Protocol 2: Purification via Recrystallization

Crystallization is often the most effective method for obtaining highly pure amidoxime derivatives, provided a suitable solvent system can be found.

Procedure:

  • Solvent Screening: In small vials, test the solubility of your crude product (~10 mg) in various solvents (0.5 mL) covering a range of polarities (e.g., water, ethanol, ethyl acetate, acetone, dichloromethane, toluene, hexane).

  • Ideal Solvent System: An ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Alternatively, find a solvent pair: one solvent in which the compound is very soluble (the "solvent") and another in which it is insoluble (the "anti-solvent").[5]

  • Recrystallization Process:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the "solvent" dropwise while heating and stirring until the solid just dissolves.

    • If using an anti-solvent, add it dropwise at the elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "solvent" to clarify.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • For maximum recovery, place the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent or the anti-solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The conversion of nitrile groups to amidoximes can decrease the crystallinity of a polymer, which may similarly affect small molecules, making this careful process crucial.[10]

By understanding the unique chemical properties of amidoxime derivatives and applying these targeted troubleshooting strategies and protocols, you can overcome the most common purification challenges and successfully isolate your target compounds with high purity.

References

  • Amidoxime-Functionalized Macroporous Carbon Self-Refreshed Electrode Materials for Rapid and High-Capacity Removal of Heavy Metal from Water. (2019). PMC. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Synthesis of Poly(hydroxamic Acid)-Poly(amidoxime) Chelating Ligands for Removal of Metals from Industrial Wastewater. MDPI. Available at: [Link]

  • Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction. (2022). ACS Publications. Available at: [Link]

  • What can I use to purify polar reaction mixtures?. (2023). Biotage. Available at: [Link]

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  • How do I purify amidoxime derivatives?. (2016). ResearchGate. Available at: [Link]

  • Purification of polar compounds. (2016). The Analytical Scientist. Available at: [Link]

  • Investigations Into the Reusability of Amidoxime-Based Polymeric Uranium Adsorbents. (2016). Pacific Northwest National Laboratory. Available at: [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC. Available at: [Link]

  • Method of manufacturing high purity amidoximes from hydroxylamine and nitriles. Google Patents.
  • The Study of Amidoxime-Functionalized Cellulose Separate Th(IV) from Aqueous Solution. (2022). MDPI. Available at: [Link]

  • Amidoxime Polymers for Uranium Adsorption: Influence of Comonomers and Temperature. MDPI. Available at: [Link]

  • Column chromatography. Wikipedia. Available at: [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. (2018). ResearchGate. Available at: [Link]

  • Amidoxime Polymers for Uranium Adsorption: Influence of Comonomers and Temperature. MDPI. Available at: [Link]

  • Synthesis of Some Heterocyclic Compounds from Amidoxime and Imidate. Iraqi National Journal of Chemistry. Available at: [Link]

  • Synthesis of amidoximes using an efficient and rapid ultrasound method. ResearchGate. Available at: [Link]

  • InertSustain Amide. GL Sciences. Available at: [Link]

  • Preparation and characterization of poly(amidoxime) chelating resin from polyacrylonitrile grafted sago starch. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. (2025). Andrews University. Available at: [Link]

  • The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. (2020). PMC. Available at: [Link]

  • Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. ResearchGate. Available at: [Link]

  • Characterization and Testing of Amidoxime-Based Adsorbent Materials to Extract Uranium from Natural Seawater. (2025). ResearchGate. Available at: [Link]

  • Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews: Research Journal of Pharmaceutical Analysis. Available at: [Link]

  • Improved process for the preparation of amidoxime derivatives. Google Patents.
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Validation & Comparative

A Senior Application Scientist's Guide to FTIR Spectral Analysis: Distinguishing Hydroxyimino and Acetamide Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid and powerful analytical technique for this purpose.[1][2][3] This guide provides a detailed comparative analysis of the FTIR spectral signatures of two crucial functional groups: hydroxyimino (oxime) and acetamide. As a senior application scientist, my aim is to equip researchers, scientists, and drug development professionals with the expertise to confidently distinguish between these groups, supported by experimental data and a deep understanding of the underlying molecular vibrations.

The Foundation: Understanding Molecular Vibrations in FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending.[2][4][5] The frequency of these vibrations is dependent on the bond strength, the mass of the atoms involved, and the overall molecular structure.[2][6] This results in a unique spectral "fingerprint" for each molecule, allowing for the identification of its constituent functional groups.[1][7][8] The infrared spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The functional group region is particularly useful for identifying key structural motifs.[6][7][8]

The Hydroxyimino (Oxime) Group: A Spectral Overview

The hydroxyimino group, C=N-OH, presents a unique combination of bonds that give rise to several characteristic absorption bands in the FTIR spectrum.

  • O-H Stretching: A prominent and often broad absorption band is observed in the region of 3600-3100 cm⁻¹ due to the stretching vibration of the O-H bond.[6][9][10] The broadness of this peak is typically due to intermolecular hydrogen bonding. In the solid state, this peak can be found near 3250 cm⁻¹.[9][11]

  • C=N Stretching: The carbon-nitrogen double bond (C=N) stretch gives rise to a medium to strong absorption band typically in the range of 1685-1620 cm⁻¹.[6][9][11] The exact position can be influenced by the electronic environment of the group.

  • N-O Stretching: The nitrogen-oxygen single bond (N-O) stretch is a key feature and usually appears as a medium to strong band in the 960-930 cm⁻¹ region.[6]

  • O-H Bending: The in-plane bending of the O-H group can sometimes be observed around 1300 cm⁻¹.[9][11]

The Acetamide Group: Unraveling its Vibrational Modes

The acetamide functional group, -NHC(=O)CH₃, is characterized by the amide linkage, which exhibits several distinct and well-studied vibrational modes known as Amide bands.[12][13]

  • N-H Stretching (Amide A and B): Primary (-NH₂) and secondary (-NH) amides show N-H stretching vibrations. Primary amides typically exhibit two bands between 3370 and 3170 cm⁻¹, corresponding to asymmetric and symmetric stretching modes.[14] These bands are often broadened due to hydrogen bonding.[14][15] Secondary amides show a single N-H stretching band in a similar region.[15]

  • C=O Stretching (Amide I): This is one of the most intense and characteristic absorption bands in the amide spectrum, appearing in the range of 1680-1630 cm⁻¹.[8][12][13][14][16] Its position is sensitive to hydrogen bonding, with increased hydrogen bonding causing a shift to lower wavenumbers.[15][17]

  • N-H Bending and C-N Stretching (Amide II): This band, found between 1650 and 1510 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[13][18][19] The Amide II band is a key feature for identifying secondary amides and is sensitive to hydrogen bonding at the N-H site.[17][20]

  • C-N Stretching and N-H Bending (Amide III): This is a more complex vibration, appearing in the 1350-1250 cm⁻¹ range, and involves contributions from C-N stretching, N-H bending, and other vibrations.[12][16]

Comparative Analysis: Key Differentiating Features

The following table summarizes the key FTIR absorption bands that can be used to distinguish between hydroxyimino and acetamide functional groups.

Vibrational Mode Hydroxyimino Group (cm⁻¹) Acetamide Group (cm⁻¹) Key Distinguishing Features
O-H Stretch 3600-3100 (Broad)[6][9][10]N/AThe presence of a broad O-H stretch is a strong indicator of a hydroxyimino group.
N-H Stretch N/A3370-3170 (One or two bands, often broad)[14]The presence of N-H stretching bands is characteristic of primary and secondary amides.
C=O Stretch (Amide I) N/A1680-1630 (Strong)[8][12][13][14][16]The very strong Amide I band is a definitive feature of the acetamide group.
C=N Stretch 1685-1620 (Medium to Strong)[6][9][11]N/AA peak in this region, in the absence of an Amide I band, suggests a C=N bond as in an oxime.
N-H Bend (Amide II) N/A1650-1510 (Medium to Strong)[13][18][19]The Amide II band is a hallmark of secondary amides.
N-O Stretch 960-930 (Medium to Strong)[6]N/AA distinct peak in this lower frequency region is a strong indicator for the N-O bond of a hydroxyimino group.

Experimental Protocol: A Self-Validating Workflow

To ensure accurate and reproducible FTIR analysis, the following step-by-step methodology is recommended. This protocol is designed to be self-validating by incorporating reference measurements and data verification steps.

Step 1: Sample Preparation

The choice of sample preparation technique is critical and depends on the physical state of the sample.

  • For Solid Samples (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Causality: The KBr acts as an infrared-transparent matrix, minimizing interference in the spectrum. The transparency of the pellet is a visual indicator of good sample dispersion and particle size reduction, which is crucial for minimizing light scattering and obtaining a high-quality spectrum.

  • For Liquid or Solution Samples (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free cloth.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Acquire the sample spectrum. Causality: ATR is a surface-sensitive technique that simplifies sample handling for liquids and solids. The background scan is a critical self-validating step to ensure that the final spectrum represents only the sample.

Step 2: Data Acquisition
  • Place the prepared sample in the FTIR spectrometer.

  • Configure the data acquisition parameters. A typical setting would be:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Initiate the spectral acquisition.

Step 3: Data Analysis and Interpretation
  • Perform a background correction if not done automatically.

  • Identify the major absorption bands and their corresponding wavenumbers.

  • Compare the observed peaks with the characteristic absorption frequencies for hydroxyimino and acetamide groups as detailed in the comparison table.

  • For confirmation, compare the obtained spectrum with reference spectra from established databases.[7] The fingerprint region (1500-500 cm⁻¹) is particularly useful for this final identification step as it contains complex patterns unique to a specific molecule.[6][7][8]

Visualizing the Key Differences

The following diagrams, generated using Graphviz, illustrate the molecular structures and highlight the key vibrational modes that differentiate the hydroxyimino and acetamide functional groups.

Caption: Key Vibrational Modes of Hydroxyimino and Acetamide Groups.

Conclusion

The ability to accurately differentiate between hydroxyimino and acetamide functional groups using FTIR spectroscopy is a valuable skill for any scientist in the chemical and pharmaceutical fields. By understanding the fundamental principles of molecular vibrations and familiarizing oneself with the characteristic absorption bands of each group, researchers can confidently interpret their spectral data. The key to successful analysis lies in a systematic approach, from meticulous sample preparation to a comparative analysis of the key spectral regions. The presence of a strong O-H stretch and an N-O stretch are definitive for the hydroxyimino group, while the prominent Amide I and Amide II bands are the unmistakable signatures of the acetamide functionality. This guide provides the foundational knowledge and practical steps to empower you in your analytical endeavors.

References

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  • FT-IR spectra of four components and ETG-acetamide. [Image]. (n.d.).
  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Acetamide. (n.d.). NIST Chemistry WebBook.
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